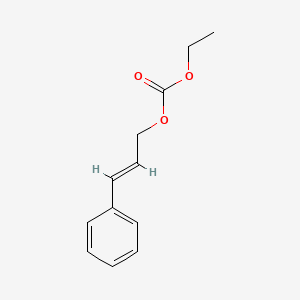

Cinnamyl ethyl carbonate

Description

Contextualization of Cinnamyl Ethyl Carbonate within Organic Synthesis and Catalysis Research

This compound is a prominent electrophilic substrate within the field of organic chemistry, particularly in the realm of transition metal-catalyzed reactions. It belongs to the class of allylic carbonates, which are widely utilized as precursors for the generation of versatile π-allyl intermediates. The core of its reactivity lies in the cinnamyl group, an allyl system conjugated with a phenyl ring, which can be readily activated by a metal catalyst.

In academic research, this compound is frequently employed as a model substrate in the development and optimization of catalytic allylic substitution reactions, a powerful method for constructing carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. acs.orgpsu.edu The most notable of these is the Palladium-catalyzed Tsuji-Trost reaction. psu.edumdpi.com In this process, a Pd(0) catalyst facilitates an oxidative addition into the carbon-oxygen bond of the carbonate, displacing the ethyl carbonate leaving group and forming a η³-palladium-π-allyl complex. acs.org This electrophilic intermediate is then attacked by a nucleophile to form the desired product.

The utility of this compound extends beyond palladium catalysis. Research has demonstrated its application in reactions mediated by other transition metals, such as iridium and iron. For instance, it has been used in highly enantioselective, iridium-catalyzed monoallylations of ammonia (B1221849) to produce chiral primary allylic amines. nih.gov Furthermore, iron-catalyzed boration of cinnamyl carbonates has been developed as an efficient method to synthesize cyclopropylboronates with high stereoselectivity. rsc.org

The choice of the ethyl carbonate group is significant. In some catalytic systems, the ethyl carbonate and/or ethoxide released during the substitution is basic enough to influence subsequent reaction steps. acs.org This can be either a desired feature or a complicating factor. For example, in certain tandem catalysis sequences, this inherent basicity was found to promote a mdpi.comacs.org-rearrangement, making this compound an unsuitable precursor for specific enantioselective relay processes where precise control over basicity is required. acs.org This has led researchers to compare its reactivity with other cinnamyl derivatives, such as phosphates and other carbonates, to fine-tune reaction pathways. acs.org

The academic exploration of this compound is also deeply connected to the principles of green chemistry. Many studies focus on developing heterogeneous catalysts that can be easily separated and recycled, often using water as an eco-friendly solvent. psu.edursc.org Supports for these catalysts are varied and include silica, chitosan (B1678972), and thermoresponsive polymers. acs.orgrsc.orgresearchgate.net

Table 1: Selected Catalytic Applications of (E)-Cinnamyl Ethyl Carbonate

| Catalyst System | Nucleophile/Reagent | Reaction Type | Yield | Key Finding | Reference |

|---|---|---|---|---|---|

| Palladium supported on chitosan (CHT-SAP-Pd) | Morpholine (B109124) | Allylic Amination | Full conversion in <2h | Demonstrated an efficient, stable, and recyclable supported aqueous phase catalyst system. acs.org | acs.org |

| [Ir(COD)Cl]₂ / Phosphoramidite (B1245037) ligand | Ammonia | Allylic Amination | High Yield | Enabled direct, highly enantioselective monoallylation of ammonia. nih.gov | nih.gov |

| Pd(dba)₂ / PPh₃ | N,N-dimethylglycine ethyl ester | Allylic Amination/ mdpi.comacs.org-Rearrangement | 75% (without external base) | Showed that the ethyl carbonate leaving group is basic enough to promote a subsequent rearrangement. acs.org | acs.org |

| FeCl₃ / DPPP | Bis(pinacolato)diboron (B₂pin₂) | Boration/Cyclopropylation | 50-95% | Developed the first iron-catalyzed method for synthesizing cyclopropylboronates from cinnamyl carbonates. rsc.org | rsc.org |

| Palladium nanoparticles on a thermoresponsive polymer | Arylboronic acids | Allylic Arylation (Tsuji-Trost) | Up to 99% | Developed a recyclable catalyst for C-C bond formation in water. psu.edursc.org | psu.edursc.org |

Academic Significance and Research Directions for Cinnamyl Carbonates

The academic significance of cinnamyl carbonates, including this compound, stems from their role as reliable and versatile building blocks in synthetic organic chemistry. They serve as pivotal precursors for generating the cinnamyl cation equivalent under catalytic conditions, enabling the construction of complex molecular architectures. Their study provides fundamental insights into reaction mechanisms, catalyst design, and the development of stereoselective transformations.

Current and future research directions involving cinnamyl carbonates are multifaceted and focus on enhancing efficiency, selectivity, and sustainability:

Development of Advanced Heterogeneous Catalysts: A major research thrust is the design of robust, recyclable catalysts to improve the economic and environmental viability of reactions. This includes immobilizing palladium complexes on various supports like silica, natural polymers such as chitosan, and smart polymers like thermoresponsive poly(N-isopropylacrylamide-co-4-vinylpyridine). acs.orgrsc.orgresearchgate.net The goal is to minimize metal leaching and allow for simple catalyst recovery and reuse, particularly in aqueous media. acs.orgresearchgate.net

Expansion of the Catalytic Toolbox: While palladium catalysis is well-established, significant research is directed towards employing other, more earth-abundant or uniquely reactive metals. The successful use of iron and iridium catalysts for novel transformations of cinnamyl carbonates, such as boration/cyclopropylation and enantioselective amination, highlights this trend. nih.govrsc.org These efforts aim to unlock new reaction pathways and provide alternatives to precious metal catalysts.

Tandem and Relay Catalysis: Cinnamyl carbonates are valuable substrates in designing complex, multi-step reactions that occur in a single pot. Research explores their use in relay catalysis, where the product of the initial catalytic allylation becomes the substrate for a second, distinct catalytic cycle. acs.org For example, studies have investigated linking palladium-catalyzed allylic amination with a subsequent isothiourea-catalyzed mdpi.comacs.org-sigmatropic rearrangement to build complex amino acid derivatives. acs.org

Electrochemical Transformations: Another emerging research direction is the use of electrochemistry for the activation and transformation of cinnamyl carbonates. researchgate.net Electrochemical methods can offer alternative and highly selective ways to cleave the cinnamyl group, providing a different approach to deprotection or functionalization under mild conditions. researchgate.net

Polymer and Materials Science: The cinnamyl moiety is a useful functional group for incorporation into polymers. Research has been conducted on the synthesis of polymers, such as poly(trimethylene carbonate), bearing cinnamyl groups. researcher.life These functionalized materials have potential applications in areas like biomaterials. researcher.life

Structure

2D Structure

3D Structure

Properties

CAS No. |

86537-61-3 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

ethyl [(E)-3-phenylprop-2-enyl] carbonate |

InChI |

InChI=1S/C12H14O3/c1-2-14-12(13)15-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3/b9-6+ |

InChI Key |

WYLLQLJZPWNHMA-RMKNXTFCSA-N |

Isomeric SMILES |

CCOC(=O)OC/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)OCC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Catalytic Approaches to Cinnamyl Ethyl Carbonate

Classical Esterification and Transesterification Routes for Cinnamyl Carbonates

Classical esterification and transesterification represent foundational methods for the synthesis of carbonate esters. Esterification, in this context, typically involves the reaction of cinnamyl alcohol with an ethyl chloroformate or a related acyl halide. A more direct and often higher-yielding approach is the Steglich esterification, which utilizes coupling agents to facilitate the reaction between an alcohol and a carboxylic acid. For instance, a modified Steglich esterification using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in a greener solvent like acetonitrile has been shown to be effective for synthesizing various (E)-cinnamate derivatives. nih.govresearchgate.net This method allows for ester conversion in as little as 45 minutes with mild heating, achieving an average yield of 70% without extensive purification. nih.govresearchgate.net While demonstrated for cinnamate (B1238496) esters, the principle is applicable to the formation of carbonates from the corresponding carbonic acid monoester.

Transesterification is another widely used technique, involving the exchange of an alkoxy group of an existing carbonate with cinnamyl alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In a basic medium, an alkoxide nucleophile attacks the carbonyl carbon of the source carbonate (e.g., diethyl carbonate), leading to the displacement of an ethoxide group and the formation of cinnamyl ethyl carbonate. To drive the equilibrium towards the desired product, it is common to use a large excess of the starting carbonate or to remove the alcohol byproduct. masterorganicchemistry.com Lipase-catalyzed transesterification has also been explored for synthesizing cinnamyl esters, offering a green, enzymatic alternative in non-aqueous systems. researchgate.netresearchgate.net For example, lipase from Bacillus amyloliquefaciens has been used to catalyze the transesterification of cinnamyl alcohol with vinyl esters, achieving high conversion rates. researchgate.net

Direct Carbonylation and Coupling Reactions for Cinnamyl Alcohol Derivatives

More advanced synthetic routes involve the direct incorporation of a carbonyl group using carbon monoxide or other C1 sources. These methods often employ transition-metal catalysts to achieve high efficiency and selectivity.

Cesium carbonate (Cs₂CO₃) is a versatile and effective inorganic base used in a multitude of organic syntheses, including C-C bond formation and alkylation reactions. wikipedia.orgresearchgate.net Its high solubility in polar organic solvents makes it a preferred base in many transformations. wikipedia.org In the context of carbonate synthesis, cesium carbonate can promote reactions such as the carbonylation of alcohols. wikipedia.org It facilitates the deprotonation of the alcohol, creating a more nucleophilic alkoxide species that can then react with a carbonyl source. Cesium carbonate has been shown to efficiently promote the direct amidation of unactivated esters with amino alcohols and is used in the synthesis of cyclic carbonates from diols and carbon dioxide, highlighting its utility in forming C-O bonds under mild conditions. nih.govunivie.ac.at While specific literature detailing its use for the direct synthesis of this compound is sparse, its established role in promoting similar carbonylation and esterification reactions suggests its potential as a crucial base in such a process. wikipedia.orgresearchgate.netnih.gov

The mechanisms for direct coupling and carbonylation reactions to form cinnamyl derivatives often involve transition-metal catalysis, particularly with palladium. In palladium-catalyzed alkoxycarbonylation of cinnamyl chloride, two potential mechanisms are at play: an associative mechanism at low pressures and an insertion mechanism at high pressures or with excess ligand. researchgate.net

A common mechanistic pathway in these reactions is the Tsuji-Trost reaction, which involves the palladium-catalyzed allylic substitution. researchgate.net A proposed mechanism for the arylation of cinnamyl carbonates involves the following key steps:

Oxidative Addition : A Pd(0) catalyst reacts with the cinnamyl carbonate to form a π-allylpalladium(II) complex.

Transmetalation : If a coupling partner like an organoboron reagent is used, the organic group is transferred from boron to the palladium center.

Reductive Elimination : The coupled product is released from the palladium complex, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net

Steric factors often control the regioselectivity of the reaction, favoring the formation of the least substituted isomer. researchgate.net

Catalytic Carboxymethylation of Cinnamyl Alcohol Precursors

Catalytic carboxymethylation, typically using dimethyl carbonate (DMC), is a green and efficient method for producing carbonate esters. Although this section focuses on carboxymethylation (leading to methyl carbonates), the catalysts and principles are directly relevant to the synthesis of ethyl carbonates via carboxyethylation with diethyl carbonate (DEC).

Graphitic carbon nitride (g-C₃N₄), a metal-free polymer, has emerged as a highly effective heterogeneous catalyst for the carboxymethylation of cinnamyl alcohol. abo.firesearchgate.net This material is valued for its straightforward preparation, chemical stability, and sustainable nature. mdpi.com In the reaction between cinnamyl alcohol and dimethyl carbonate, g-C₃N₄ catalysts have demonstrated the ability to produce cinnamyl methyl carbonate with yields up to 82%. abo.firesearchgate.net

Research has shown that the catalytic performance is influenced by the surface properties of the g-C₃N₄. A higher surface nitrogen content tends to increase selectivity towards the desired carbonate product, whereas a higher surface oxygen content can favor the formation of side products. abo.firesearchgate.net Among various heterogeneous catalysts studied for this reaction, metal-free graphitic carbon nitride has been identified as one of the most productive, with a productivity of approximately 2 mol/h kgcat. abo.firesearchgate.net

| Catalyst | Precursor | Calcination Temp. (°C) | Yield of Cinnamyl Methyl Carbonate (%) | Selectivity (%) |

| g-C₃N₄-M | Melamine | 550 | 81.7 | 93.5 |

| g-C₃N₄-U | Urea | 550 | 70.1 | 82.2 |

| g-C₃N₄-T | Thiourea | 550 | 65.8 | 80.1 |

| g-C₃N₄-D | Dicyandiamide | 550 | 75.4 | 88.9 |

This table presents data on the performance of different graphitic carbon nitride catalysts in the carboxymethylation of cinnamyl alcohol. Data derived from studies on cinnamyl methyl carbonate synthesis. abo.firesearchgate.net

In a push for more sustainable and cost-effective industrial processes, catalysts derived from industrial waste, such as desulfurization steel slag, have been developed. vtt.firesearchgate.net These slag-based materials, which are rich in basic components like CaCO₃ and Ca(OH)₂, serve as low-cost heterogeneous catalysts for the carboxymethylation of cinnamyl alcohol with dimethyl carbonate. vtt.firesearchgate.netresearchgate.net

The catalytic performance of these materials is highly dependent on their preparation method, which affects properties like surface area, basicity, and crystal morphology. vtt.firesearchgate.net Researchers have found that processing the steel slag using different techniques, including ultrasonication, can significantly impact catalytic activity. vtt.firesearchgate.net The conversion of cinnamyl alcohol using these slag-based catalysts can vary widely, from 8% to 85%, while maintaining a relatively high selectivity of around 80% for the desired cinnamyl methyl carbonate. vtt.firesearchgate.net The competitive performance of these waste-derived catalysts compared to commercial basic materials demonstrates their potential for greener chemical synthesis. vtt.firesearchgate.net

| Catalyst Treatment | Conversion (%) | Selectivity to Cinnamyl Methyl Carbonate (%) |

| Untreated Desulfurization Slag | 34 | ~80 |

| Water-Treated (Stirred) | 34 | ~80 |

| Water-Treated (Ultrasonicated, 100W) | 76 | >80 |

| NaOH-Treated (Stirred) | 16 | ~80 |

| NaOH-Treated (Ultrasonicated, 80W) | 71 | >80 |

This table illustrates the catalytic performance of slag-based catalysts under various treatment conditions in the synthesis of cinnamyl methyl carbonate. vtt.firesearchgate.net

Influence of Catalyst Surface Properties and Process Parameters

The efficiency and selectivity of this compound synthesis are profoundly influenced by the surface properties of the catalyst and the operational process parameters. While specific studies exclusively on this compound are limited, valuable insights can be drawn from related carbonate synthesis processes, such as the transesterification of dimethyl carbonate with ethanol to produce diethyl carbonate and methyl ethyl carbonate.

Catalyst surface area, basicity, and crystal morphology are critical determinants of catalytic activity. For instance, in the synthesis of cinnamyl methyl carbonate from cinnamyl alcohol and dimethyl carbonate using slag-based catalysts, a strong dependence of conversion rates on these properties was observed. Materials with a larger surface area and higher basicity generally exhibit enhanced catalytic performance. The use of ultrasonication during catalyst preparation has been shown to significantly impact catalytic activity by modifying these surface characteristics. researchgate.net

Process parameters such as temperature, pressure, reaction time, and reactant molar ratio are crucial for optimizing the yield and selectivity of the desired carbonate. In the synthesis of diethyl carbonate, temperature and reaction time have been identified as significant factors influencing the yield. ui.ac.id For example, an increase in temperature can lead to a higher yield, but only up to an optimal point beyond which side reactions may become more prominent. ui.ac.id The optimization of these parameters is often achieved through methodologies like the Box-Behnken design, which allows for the systematic evaluation of multiple variables to find the ideal reaction conditions. ui.ac.id

The choice of catalyst and its interaction with the reactants at the molecular level are also of paramount importance. For instance, in the synthesis of methyl ethyl carbonate, catalysts with more accessible basic sites have demonstrated excellent performance. google.com The interaction between the catalyst support, such as Al2O3, and the active catalytic species can enhance catalytic activity and stability. google.com

Table 1: Influence of Process Parameters on Diethyl Carbonate (DEC) Yield

| Parameter | Range Studied | Effect on Yield | Optimal Condition (in studied range) |

| Initial CO2 Pressure | 20 - 40 bar | Positive correlation | 40 bar |

| Temperature | 130 - 190 °C | Positive correlation | 190 °C |

| Reaction Time | 1 - 5 hours | Peak at 3 hours | 3 hours |

| This data is derived from the synthesis of diethyl carbonate and illustrates general principles applicable to carbonate synthesis. ui.ac.id |

Palladium-Catalyzed Allylic Substitution and Functionalization Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they play a pivotal role in the functionalization of allylic compounds like this compound. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.govpku.edu.cn In these reactions, a palladium(0) complex catalyzes the substitution of a leaving group on an allylic substrate with a nucleophile. Cinnamyl derivatives are common substrates in these transformations, which proceed through a π-allylpalladium intermediate. nih.gov

The choice of the palladium precursor and ligands is critical for the success of these reactions. Pre-catalysts such as [Pd(IPr*)(cinnamyl)Cl] have shown high efficiency in various cross-coupling reactions, highlighting the importance of the ligand framework in catalyst activity and stability. researchgate.net Allyl ethyl carbonates are often excellent precursors for the formation of the key palladium π-allyl intermediates. nih.gov

Regioselectivity and Stereoselectivity in Allylic Reactions

A significant challenge and area of research in palladium-catalyzed allylic substitutions is the control of regioselectivity and stereoselectivity. For unsymmetrical π-allyl intermediates, the nucleophilic attack can occur at either of the two termini, leading to different regioisomers. nih.gov The regioselectivity is influenced by several factors, including the nature of the ligand, solvent, counter anion, leaving group, and the nucleophile itself. nih.gov

In the case of cinnamyl systems, there is a tendency for the nucleophile to attack the position distal to the phenyl group due to steric and electronic factors. However, this outcome can be altered by modifying the reaction conditions and the catalyst system.

Stereoselectivity is another crucial aspect, particularly in the synthesis of chiral molecules. Enantioselective palladium-catalyzed allylic substitution has been extensively studied, with a focus on the design and application of chiral ligands. nih.govacs.org The stereochemical outcome of the reaction is often determined by the mode of nucleophilic attack on the π-allylpalladium complex. Stabilized or "soft" nucleophiles typically lead to a net retention of stereochemistry. pku.edu.cn Preliminary mechanistic studies of palladium-catalyzed allylic fluorination of cinnamyl phosphorothioate esters have shown that these reactions are stereospecific and provide products with a net retention of stereochemical configuration. nih.gov

Table 2: Regioselectivity in Palladium-Catalyzed Allylic Alkylation of Cinnamyl-Type Carbonates

| Nucleophile | Ligand | Solvent | Temperature (°C) | Regioisomeric Ratio (Linear:Branched) | Enantiomeric Excess (ee %) |

| α-Nitrocarboxylate | L19 (Binaphtholate-based) | Toluene | 23 | >95:5 | 97 |

| Enol Carbonate | L4 | Toluene | 4 | Exclusive linear product | 87 |

| This table presents representative data from studies on cinnamyl-type carbonates, illustrating the high levels of selectivity achievable. nih.govnih.gov |

Scope and Substrate Specificity in Palladium-Catalyzed Transformations

The scope of palladium-catalyzed allylic substitution reactions is broad, accommodating a wide variety of nucleophiles and substrates. yale.edu In the context of cinnamyl derivatives, various carbon- and heteroatom-based nucleophiles have been successfully employed.

The substrate scope for these reactions is also extensive. Cinnamylamines, for instance, have been shown to be versatile substrates for palladium-catalyzed arylation, tolerating a wide range of substituents on the nitrogen atom, including linear and branched alkyl groups, carbocycles, and heterocycles. acs.org The reaction conditions can be tuned to accommodate different functional groups on both the cinnamyl substrate and the coupling partner.

The choice of the leaving group on the cinnamyl substrate can also influence the reaction's efficiency. While carbonates are commonly used, other leaving groups like phosphates and acetates have also been investigated. nih.gov The optimization of the palladium catalyst, ligands, and reaction conditions is key to expanding the substrate scope and achieving high yields and selectivities.

Exploration of Green Chemistry Principles in Cinnamyl Carbonate Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds, including cinnamyl carbonates, to minimize environmental impact and enhance sustainability. Key metrics used to evaluate the "greenness" of a chemical process include the E-factor, atom economy, mass intensity, and reaction mass efficiency. researchgate.netnih.govtudelft.nl

In the context of cinnamyl ester synthesis, which shares similarities with carbonate synthesis, enzymatic processes in solvent-free systems have been shown to be highly efficient and environmentally friendly. rsc.org Such processes can significantly reduce the amount of waste generated compared to traditional chemical methods. For example, the enzymatic synthesis of cinnamyl butyrate in a solvent-free system exhibited a low E-factor of 4.76, indicating a substantial reduction in waste. rsc.org

The development of greener synthetic routes for cinnamyl derivatives also includes the use of microwave irradiation to accelerate reactions and reduce energy consumption. nih.gov Furthermore, the use of non-toxic and recyclable catalysts is a central tenet of green chemistry.

The choice of solvents is another critical aspect. The use of greener solvents or, ideally, solvent-free conditions is highly desirable. rsc.org When solvents are necessary, the selection should be based on their environmental impact, safety, and recyclability.

Table 3: Green Chemistry Metrics for Enzymatic Synthesis of Cinnamyl Esters

| Metric | Cinnamyl Butyrate (Solvent-Free) | Cinnamyl Acetate (Aqueous System) |

| E-Factor | 4.76 | 48.2 |

| Atom Economy (%) | 91.3 | 75.3 |

| Mass Intensity | 6.04 | 50.1 |

| Reaction Mass Efficiency (%) | 17.2 | 2.0 |

| This table compares the green metrics for two different enzymatic synthesis methods for cinnamyl esters, highlighting the benefits of a solvent-free approach. researchgate.netrsc.org |

Chemical Reactivity and Transformation Pathways of Cinnamyl Ethyl Carbonate

Hydrolytic and Solvolytic Degradation Mechanisms

The degradation of cinnamyl ethyl carbonate can occur through hydrolysis and solvolysis, processes that involve the cleavage of the carbonate ester bond.

Hydrolytic Degradation: In aqueous environments, particularly under basic or acidic conditions, this compound can undergo hydrolysis. Long-chain polycarbonates have been shown to degrade in both acidic and basic environments. d-nb.info The hydrolysis of ethyl cinnamate (B1238496), a related ester, is catalyzed by alkali and is influenced by the solvent composition in water-acetone mixtures. hilarispublisher.com While specific studies on the detailed mechanism of this compound hydrolysis are not abundant in the provided results, the general mechanism for carbonate ester hydrolysis involves nucleophilic attack of water or hydroxide (B78521) ion at the carbonyl carbon, leading to the formation of cinnamyl alcohol, ethanol, and carbon dioxide. d-nb.infoucanr.edu Enzymatic hydrolysis is also a relevant degradation pathway. For instance, cinnamoyl esterase can hydrolyze ethyl cinnamate, and similar enzymes could potentially act on this compound. oiv.int Studies on the enzymatic hydrolysis of α-naphthyl carbonates have shown that the rate of hydrolysis is influenced by the structure of the carbonate side chain. ucanr.edu

Solvolytic Degradation: In the presence of a solvent that can act as a nucleophile (solvolysis), this compound can also degrade. The rate and mechanism of solvolysis are dependent on the solvent's nucleophilicity and polarity. hilarispublisher.com For example, in palladium-catalyzed reactions conducted in a tetrahydrofuran (B95107) (THF)-water mixture, the solvent can influence the regioselectivity of allylation, suggesting interaction of the solvent with the substrate or catalytic intermediates. rsc.org

Nucleophilic Addition and Substitution Reactions on the Cinnamyl Moiety

The cinnamyl group of this compound is susceptible to nucleophilic attack, often facilitated by a transition metal catalyst, most commonly palladium. rsc.orgresearchgate.net These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium(0)-catalyzed allylation is a versatile synthetic method where this compound serves as an efficient allylating agent. rsc.org The reaction proceeds through the formation of a π-allylpalladium complex, which is then attacked by a nucleophile. wikipedia.org

A variety of nucleophiles can be used in these reactions, including:

Sulfur Nucleophiles: The reaction of this compound with five-membered heterocyclic ambident sulfur nucleophiles in the presence of a palladium(0) catalyst primarily results in S-allylation in dry THF. rsc.org However, the use of a THF-water mixture or elevated temperatures can lead to the formation of N-allylated products as well. rsc.org

Carbon Nucleophiles: Stabilized carbanions, such as those derived from dimethyl malonate, readily react with this compound in the presence of a palladium or iridium catalyst to form C-C bonds. nih.gov

Nitrogen Nucleophiles: Amines and anilines can be allylated with this compound. researchgate.net For instance, the Tsuji-Trost coupling of (E)-cinnamyl ethyl carbonate with morpholine (B109124) has been demonstrated using a supported aqueous phase catalyst. researchgate.net

Oxygen Nucleophiles: Phenols can also act as nucleophiles in palladium-catalyzed allylic substitution reactions. organic-chemistry.org

The regioselectivity of the nucleophilic attack (at the α or γ position of the cinnamyl system) can be influenced by the nature of the catalyst, ligands, and reaction conditions. nih.gov Iridium catalysts, for example, often favor the formation of branched products. nih.gov

Table 1: Examples of Palladium-Catalyzed Allylation Reactions with this compound

| Nucleophile | Catalyst System | Solvent | Product(s) | Reference |

| Benzoxazolethione | Pd(0) complex | Dry THF | S-allylated product | rsc.org |

| Benzoxazolethione | Pd(0) complex | THF/H₂O | N-allylated and S-allylated products | rsc.org |

| Dimethyl malonate | [Ir(COD)Cl]₂ / P(OPh)₃ | THF | Branched and linear allylic substitution products | nih.gov |

| Morpholine | Supported aqueous phase Pd/tppts | Water/benzonitrile | N-allylated morpholine | researchgate.net |

The development of chiral ligands has enabled highly enantioselective allylic substitution reactions using this compound and its derivatives. nih.govnih.govacs.org These reactions are crucial for the synthesis of chiral molecules with high optical purity.

Iridium catalysts, in conjunction with chiral phosphoramidite (B1245037) ligands, have been shown to be highly effective in the enantioselective allylic substitution of various nucleophiles, including enol silanes. nih.gov These reactions typically proceed with high yields, high enantioselectivities, and excellent branched-to-linear ratios. nih.gov The choice of the carbonate leaving group can also influence the diastereoselectivity of the reaction. escholarship.org For instance, in the iridium-catalyzed allylation of 2-phenyl-5-methylthiazol-4(5H)-one, cinnamyl t-butyl carbonate provided higher diastereoselectivity compared to cinnamyl methyl carbonate. escholarship.org

Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of allyl enol carbonates, including those derived from cinnamyl alcohol, provides a chemo-, regio-, and enantio-selective route to ketones with α-quaternary or tertiary stereocenters. nih.gov

Table 2: Enantioselective Allylic Substitutions with Cinnamyl Carbonates

| Nucleophile | Catalyst System | Chiral Ligand | Product ee (%) | Reference |

| Enol silane | [Ir(cod)Cl]₂ | (Ra,Rc,Rc)-Phosphoramidite | 91-98 | nih.gov |

| 2-Methylcyclohexanone enol carbonate | Pd(0) | (R,R)-L4 | 85 | nih.gov |

| 2-Phenyl-5-methylthiazol-4(5H)-one | [Ir(COD)Cl]₂ / Ag₃PO₄ | Phosphoramidite L1 | 99 | escholarship.org |

| Silyl dienolate | [Ir(cod)Cl]₂ | Phosphoramidite | 90-98 | nih.gov |

Oxidative Pathways and Chemical Stability Studies

The chemical stability of this compound is relevant to its storage and handling. While specific studies on the oxidative degradation of this compound are limited in the provided search results, information can be inferred from related compounds. Cinnamyl alcohol, a potential hydrolysis product, is known to autoxidize upon exposure to air, forming products such as cinnamaldehyde (B126680), epoxy cinnamyl alcohol, and cinnamic acid. researchgate.net This suggests that under oxidative conditions, this compound could potentially undergo similar transformations, particularly if the carbonate group is first hydrolyzed.

The stability of carbonate esters in general has been studied in the context of electrolytes for lithium-ion batteries. nih.gov Ethylene (B1197577) carbonate, for example, can undergo oxidative decomposition at the cathode. nih.gov The oxidative stability of this compound would likely be influenced by the presence of the allylic double bond and the phenyl group, which could be susceptible to oxidation. The phenylpropanoid structure, in general, can exhibit both pro-oxidant and anti-oxidant properties depending on the specific substituents and the cellular environment. nih.gov

Reaction Mechanism Elucidation for Complex Transformations (e.g., Tsuji-Trost Reaction)

The Tsuji-Trost reaction is a palladium-catalyzed allylic substitution that is fundamental to the reactivity of this compound. researchgate.netwikipedia.org The generally accepted mechanism involves the following key steps: wikipedia.orgorganic-chemistry.org

Coordination: The palladium(0) catalyst coordinates to the double bond of the cinnamyl moiety of this compound, forming an η²-π-allyl complex.

Oxidative Addition (Ionization): The palladium atom undergoes oxidative addition, cleaving the carbon-oxygen bond of the carbonate and displacing the ethyl carbonate leaving group. This results in the formation of a cationic η³-π-allylpalladium(II) complex.

Nucleophilic Attack: A nucleophile attacks the π-allyl complex. The attack can occur either directly on the allyl moiety (for "soft" nucleophiles) or at the metal center followed by reductive elimination (for "hard" nucleophiles). organic-chemistry.org In the case of cinnamyl systems, the attack typically occurs at the less sterically hindered terminal carbon of the allyl group, leading to the linear product, although branched products can be favored with certain catalysts and conditions. researchgate.netnih.gov

Reductive Elimination and Catalyst Regeneration: The new C-nucleophile bond is formed, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

The mechanism of the Tsuji-Trost reaction has been investigated for the allylic arylation of cinnamyl carbonates with arylboronic acids. researchgate.net The steric effect of the aryl group on the nucleophile was found to favor the formation of the least substituted regio-isomer. researchgate.net In iridium-catalyzed allylic substitutions, mechanistic studies have shown that the reaction often proceeds through an outer-sphere nucleophilic attack on the allyl group. nih.gov

Advanced Analytical and Spectroscopic Characterization in Cinnamyl Ethyl Carbonate Research

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of organic molecules like cinnamyl ethyl carbonate. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift (δ), multiplicity (splitting pattern), and integration of the signals reveal the electronic environment, the number of neighboring protons, and the relative number of protons for each unique position in the molecule. For a compound with a structure similar to this compound, such as ethyl cinnamate (B1238496), characteristic signals are observed for the aromatic protons, the vinyl protons of the propenyl group, and the ethyl group protons. The vinyl protons typically appear as doublets due to coupling, with a large coupling constant (J ≈ 16 Hz) confirming the E (trans) configuration of the double bond.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic structure. Key resonances for a this compound-type structure would include the carbonyl carbon of the carbonate group (typically downfield, around δ 155 ppm), carbons of the aromatic ring, the vinylic carbons, and the carbons of the ethyl and cinnamyl methylene (B1212753) groups.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the core structural motifs found in this compound, based on data from analogous compounds.

| Functional Group | Atom | Expected ¹H NMR Shift (δ, ppm) | Expected ¹³C NMR Shift (δ, ppm) |

| Phenyl | Ar-H | 7.20 - 7.60 (m) | 126 - 136 |

| Vinyl | Ar-CH= | 6.70 - 6.85 (d) | 130 - 140 |

| =CH-CH₂ | 6.20 - 6.40 (dt) | 120 - 125 | |

| Cinnamyl Methylene | -O-CH₂-CH= | 4.70 - 4.80 (d) | 68 - 72 |

| Carbonate | C=O | - | 154 - 156 |

| Ethyl Methylene | -O-CH₂-CH₃ | 4.10 - 4.30 (q) | 63 - 67 |

| Ethyl Methyl | -CH₂-CH₃ | 1.20 - 1.40 (t) | 14 - 16 |

Vibrational and Electronic Spectroscopies (FTIR, UV-Vis) for Functional Group Analysis

Vibrational and electronic spectroscopies are crucial for identifying the functional groups present in a molecule and analyzing its electronic properties.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. In the analysis of this compound, the most prominent absorption band would be the strong C=O stretching vibration of the carbonate group, typically appearing in the 1740-1760 cm⁻¹ region. Other key absorptions include the C-O stretching bands of the carbonate ester (1250-1300 cm⁻¹), the C=C stretching of the vinyl group and aromatic ring (1600-1650 cm⁻¹), and the =C-H bending of the trans-alkene (around 960-980 cm⁻¹). researchgate.net The absence of a broad -OH band (around 3200-3600 cm⁻¹) would confirm the complete conversion of cinnamyl alcohol during synthesis. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated systems, such as the phenylpropenyl group in this compound, absorb UV light, promoting electrons to higher energy orbitals. Cinnamate derivatives typically exhibit a strong absorption maximum (λmax) around 280-310 nm. longdom.org This absorption is attributed to the π→π* electronic transition within the conjugated system that extends from the benzene (B151609) ring through the double bond to the carbonate group. longdom.org

| Spectroscopy | Functional Group/System | Characteristic Absorption |

| FTIR | Carbonyl (C=O) of Carbonate | 1740 - 1760 cm⁻¹ (strong) |

| Ester C-O Stretch | 1250 - 1300 cm⁻¹ (strong) | |

| Alkene (C=C) | 1630 - 1650 cm⁻¹ (medium) | |

| Aromatic (C=C) | 1600 - 1450 cm⁻¹ (variable) | |

| Trans =C-H Bend | 960 - 980 cm⁻¹ (strong) | |

| UV-Vis | Conjugated π-system | λmax ≈ 280 - 310 nm |

Mass Spectrometry (MS, LC/MS/MS) for Molecular Identification and Degradation Product Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Identification: In its most basic application, MS provides the molecular weight of this compound (C₁₂H₁₄O₃, molecular weight: 206.24 g/mol ). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass. The fragmentation pattern is also key for identification. The cinnamyl group can produce a characteristic fragment at m/z 117 (the cinnamyl cation, [C₉H₉]⁺), while the ethyl carbonate portion can lead to specific neutral losses or charged fragments. For instance, a marker fragment for an ethyl carbonate substructure has been observed at m/z 63.0076, corresponding to [CH₃O₃]⁺. brandeis.edu

Degradation Product Profiling: When coupled with liquid chromatography (LC/MS/MS), mass spectrometry becomes an essential tool for identifying and quantifying degradation products, particularly in stability studies or when analyzing reaction byproducts. polito.it Isotope labeling studies on related carbonates have been used to trace the origins of different atoms in degradation products, helping to elucidate complex reaction pathways. polito.it By comparing the mass spectra of samples over time or under stress conditions, researchers can profile the formation of impurities and understand the mechanisms of decomposition.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (GC, GC/MS, LC)

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. Gas chromatography (GC) and liquid chromatography (LC) are routinely used to assess the purity of this compound and to quantify it in reaction mixtures.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. A sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the column's stationary phase. An intermediate polarity column, such as one with a 35% diphenyl / 65% dimethyl polysiloxane phase, has been shown to provide sharp, symmetrical peaks for the analysis of related organic carbonates like ethylene (B1197577) carbonate and ethyl methyl carbonate. mdpi.com A flame ionization detector (FID) is commonly used for quantitative analysis due to its robust and linear response.

GC coupled with Mass Spectrometry (GC/MS): The coupling of GC with MS provides a powerful two-dimensional analysis. GC separates the components of the mixture, and the MS provides mass spectra for each component, enabling positive identification. This is particularly useful for identifying minor impurities or reaction byproducts that may co-elute with the main product in a standard GC analysis. longdom.org

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is used for compounds that are not sufficiently volatile or are thermally unstable for GC. Reversed-phase HPLC, using a C18 column and a mobile phase such as a methanol/water or acetonitrile/water mixture, is a common method for analyzing cinnamyl derivatives. inig.pl A UV detector set to the λmax of the compound (around 280-310 nm) provides excellent sensitivity for detection and quantification.

Thermal Analysis Methods (e.g., Differential Scanning Calorimetry) for Reaction Monitoring

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are valuable for studying the thermodynamics and kinetics of the synthesis of this compound.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. ebatco.com This technique can be used to monitor the progress of a reaction by measuring the heat evolved (exothermic) or absorbed (endothermic). acs.org For the synthesis of carbonates, DSC can provide critical kinetic and thermodynamic data, including the enthalpy of reaction (ΔH), reaction rate, and activation energy. iastate.edu By running experiments at different temperatures, researchers can optimize reaction conditions for efficiency and safety.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. longdom.org In the context of reaction monitoring, TGA can be used to follow the progress of reactions that involve a change in mass, such as the evaporation of a volatile product or the decomposition of a reactant or catalyst. inig.plabo.fi For example, in transesterification reactions, TGA has been successfully used to quantify the conversion of reactants to products by measuring the distinct volatilization temperatures of each component. abo.fi

Material and Surface Characterization Techniques for Catalytic Systems

The synthesis of this compound often involves heterogeneous catalysts. A deep understanding of the catalyst's physical and chemical properties is essential for optimizing its performance. A variety of material and surface characterization techniques are employed for this purpose. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These imaging techniques provide information about the morphology, particle size, and size distribution of catalyst particles. researchgate.netrsc.org High-resolution TEM can even reveal the crystal lattice and surface defects, which can be crucial for catalytic activity. polito.it

Energy-Dispersive X-ray Analysis (EDXA): Often coupled with SEM or TEM, EDXA provides elemental composition and mapping of the catalyst surface, confirming the distribution of active metals and support materials. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and, critically, the oxidation states of the elements on the catalyst's surface. mdpi.com This is vital for understanding the nature of the active catalytic species. researchgate.netresearchgate.net

X-ray Diffraction (XRD): XRD is used to determine the crystalline structure and phase composition of the catalyst. It can identify the crystal phases of the support (e.g., CeO₂, TiO₂) and the active metal, as well as estimate the crystallite size. researchgate.netresearchgate.net

Nitrogen Physisorption (BET Method): This technique is used to determine the specific surface area, pore volume, and pore size distribution of the catalyst support. A high surface area is often desirable for achieving high catalytic activity. researchgate.netresearchgate.net

Temperature-Programmed Desorption of CO₂ (TPD-CO₂): TPD-CO₂ is used to characterize the basicity of a catalyst. The catalyst is saturated with CO₂ (an acidic probe molecule), and then heated. The amount of CO₂ that desorbs at different temperatures provides a quantitative measure of the number and strength of the basic sites on the catalyst surface, which are often the active sites in carbonate synthesis. researchgate.netresearchgate.net

| Technique | Information Obtained |

| TEM/SEM | Particle size, morphology, and distribution |

| EDXA | Elemental composition and mapping |

| XPS | Surface elemental composition and oxidation states |

| XRD | Crystalline structure, phase composition, crystallite size |

| Nitrogen Physisorption | Surface area, pore volume, and pore size |

| TPD-CO₂ | Number and strength of catalyst basic sites |

Computational and Theoretical Chemistry Studies on Cinnamyl Ethyl Carbonate

Quantum Chemical Calculations and Molecular Modeling for Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. researchgate.netscielo.org.mx For cinnamyl ethyl carbonate, such calculations would provide insights into the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of chemical bonding.

The electronic structure of this compound is dictated by the interplay of its constituent functional groups: the cinnamyl group, the carbonate group, and the ethyl group. The cinnamyl group, with its phenyl ring and conjugated double bond, is the primary contributor to the molecule's aromaticity and introduces a region of high electron density. The carbonate group is characterized by a planar O-C(=O)-O core with significant polarization of the C=O bond. The ethyl group acts as a simple alkyl substituent.

Molecular modeling would allow for the visualization of the three-dimensional structure of this compound and the prediction of its preferred conformations. The rotational freedom around the single bonds would lead to various conformers, and computational methods can determine their relative stabilities.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Basis of Prediction |

| HOMO (Highest Occupied Molecular Orbital) | Localized primarily on the cinnamyl group, specifically the phenyl ring and the double bond. | The π-system of the cinnamyl group is electron-rich and thus the most likely source of electrons. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Localized primarily on the carbonyl carbon of the carbonate group. | The carbonyl carbon is electrophilic due to the electronegativity of the adjacent oxygen atoms. |

| Electron Density Distribution | High electron density on the phenyl ring and the oxygen atoms of the carbonate group. Low electron density on the carbonyl carbon. | Inferred from the known electronic effects of phenyl, alkene, and carbonate functional groups. |

| Dipole Moment | A significant dipole moment is expected due to the polar carbonate group. | The C=O and C-O bonds in the carbonate moiety create a strong dipole. |

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical chemistry can be employed to investigate the mechanisms of chemical reactions, including the formation of this compound. researchgate.net The synthesis of this compound would likely involve the reaction of cinnamyl alcohol with an ethyl chloroformate or the transesterification of a dialkyl carbonate with cinnamyl alcohol.

Computational studies can map out the potential energy surface for these reactions, identifying the transition states and intermediates. This allows for the determination of the most favorable reaction pathway. For instance, in a transesterification reaction, a key step would be the nucleophilic attack of the cinnamyl alcohol's hydroxyl group on the carbonyl carbon of the carbonate.

Two plausible mechanisms, a one-step SN2-like mechanism and a two-step addition-elimination mechanism, could be investigated. researchgate.net In the one-step mechanism, the nucleophilic attack and the departure of the leaving group occur simultaneously through a single transition state. In the two-step mechanism, a tetrahedral intermediate is formed, which then collapses to the products. Quantum chemical calculations can determine the activation energies for both pathways, thereby predicting the operative mechanism.

Table 2: Plausible Reaction Mechanisms for the Synthesis of this compound

| Mechanism | Description | Key Intermediates/Transition States |

| One-Step (SN2-like) | Concerted nucleophilic attack of cinnamyl alcohol on the carbonyl carbon of the ethyl carbonate precursor with simultaneous displacement of the leaving group. | A single, high-energy transition state. |

| Two-Step (Addition-Elimination) | Nucleophilic addition of cinnamyl alcohol to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of the leaving group. | A tetrahedral intermediate and two transition states. |

This table outlines theoretically possible reaction pathways. The predominant mechanism would be determined by the specific reaction conditions and the relative activation energies of the transition states.

Thermodynamic and Kinetic Modeling of Cinnamyl Carbonate Reactions

Thermodynamic and kinetic modeling provides a quantitative understanding of the feasibility and rate of chemical reactions. researchgate.netpnnl.gov For the synthesis of this compound, thermodynamic calculations would determine the change in Gibbs free energy (ΔG) for the reaction, indicating whether the reaction is spontaneous under given conditions. Kinetic modeling would focus on determining the rate law and the rate constants for the reaction. elsevierpure.com

Thermodynamic analysis of the carboxymethylation of cinnamyl alcohol with dimethyl carbonate has indicated some thermodynamic limitations, suggesting that the reaction may not proceed to completion. researchgate.net Similar limitations might be expected in the synthesis of this compound.

Kinetic models are often developed based on proposed reaction mechanisms. For example, if the two-step addition-elimination mechanism is operative, the rate law could be complex, potentially depending on the concentrations of the reactants and any catalyst used. Computational modeling can help in deriving these rate laws and estimating the rate constants. researchgate.net

Table 3: Key Parameters in Thermodynamic and Kinetic Modeling of this compound Synthesis

| Parameter | Description | Significance |

| ΔG (Gibbs Free Energy Change) | The overall energy change of the reaction, determining its spontaneity. | A negative ΔG indicates a thermodynamically favorable reaction. |

| ΔH (Enthalpy Change) | The heat absorbed or released during the reaction. | Indicates whether the reaction is endothermic or exothermic. |

| ΔS (Entropy Change) | The change in disorder of the system during the reaction. | Influences the temperature dependence of ΔG. |

| Ea (Activation Energy) | The minimum energy required for the reaction to occur. | A lower Ea corresponds to a faster reaction rate. |

| k (Rate Constant) | A proportionality constant in the rate law that relates the rate of reaction to the concentrations of reactants. | A larger k indicates a faster reaction. |

This table lists the fundamental parameters that would be determined through thermodynamic and kinetic modeling studies.

Structure-Reactivity Relationship Modeling for Synthetic Pathway Optimization

Structure-reactivity relationship (SRR) modeling aims to establish a correlation between the molecular structure of reactants and their reactivity. nih.gov For the synthesis of this compound, this would involve understanding how modifications to the structure of the cinnamyl alcohol or the carbonate precursor affect the reaction rate and yield.

The reactivity of cinnamyl carbonate derivatives is known to be strongly dependent on the electronic nature of both the electrophile (the carbonate) and the nucleophile (the alcohol). researchgate.net For instance, introducing electron-withdrawing groups on the phenyl ring of cinnamyl alcohol would likely decrease its nucleophilicity and thus slow down the reaction. Conversely, using a more electrophilic carbonate precursor, such as one with a good leaving group, would be expected to increase the reaction rate.

By developing quantitative structure-activity relationship (QSAR) models, it would be possible to predict the reactivity of various substituted cinnamyl alcohols or different carbonate reagents. This would allow for the in-silico screening of potential reactants to identify the optimal combination for the synthesis of this compound and its derivatives, thereby guiding the optimization of the synthetic pathway.

Cinnamyl Ethyl Carbonate As a Precursor and Synthetic Intermediate

Strategic Utilization in the Synthesis of Diverse Organic Molecules

Cinnamyl ethyl carbonate is a key building block in palladium-catalyzed reactions for the construction of complex organic molecules. It has been effectively used in the synthesis of allyl substituted trifluoroethyl sulfones. cas.cn In these reactions, this compound and its derivatives demonstrate good reactivity under neutral conditions, leading to the formation of the desired products in moderate to high yields. cas.cn The regioselectivity of these reactions is a notable feature, as different starting materials like this compound and ethyl 1-phenylallyl carbonate can yield the same product. cas.cn

The versatility of this compound is further highlighted by its application in tandem palladium and isothiourea relay catalysis for the enantioselective synthesis of α-amino acid derivatives. acs.org However, studies have shown that the ethyl carbonate group can be sufficiently basic to promote undesired side reactions, such as cas.cnacs.org-rearrangement, which can affect the stereoselectivity of the process. acs.org This has led to the exploration of other cinnamyl derivatives to optimize reaction outcomes. acs.org

The reactivity of this compound is influenced by the electronic nature of substituents on the phenyl ring. Electron-donating groups on the cinnamyl structure generally lead to good product yields in palladium-catalyzed allylations. cas.cn Conversely, strong electron-withdrawing groups can result in lower yields. cas.cn

Below is a data table summarizing the yields of various allylation reactions using this compound and its derivatives.

Development of Novel Chemical Entities Incorporating the Cinnamyl Carbonate Scaffold

The cinnamyl scaffold is a privileged structure in medicinal chemistry, and the modification of this framework has led to the discovery of new chemical entities with potential therapeutic applications. researchgate.netmdpi.com The cinnamyl piperazine (B1678402) motif, for instance, is a key component in various drug candidates with a range of medicinal properties. researchgate.net

Cinnamic acid and its derivatives, which share the core cinnamyl structure, have been extensively studied for their biological activities. researchgate.netbeilstein-journals.org By incorporating the cinnamyl carbonate functionality, chemists can access a diverse range of derivatives. For example, the synthesis of novel pleuromutilin (B8085454) derivatives containing a cinnamic acid scaffold has been explored to develop new antibiotics. researchgate.net

The development of novel compounds often involves techniques like molecular hybridization, where the cinnamyl scaffold is combined with other pharmacologically active moieties. researchgate.net This approach aims to create hybrid molecules with enhanced biological activity and selectivity. researchgate.net

Mechanistic Studies on Derivatization and Functional Group Interconversions

The reactivity of this compound is largely dictated by the interplay of its functional groups. The conjugated cinnamyl group enhances the electrophilicity at the carbonate carbonyl, making it susceptible to nucleophilic substitution. However, the ethoxy group is a relatively poor leaving group, meaning that stronger nucleophiles are often required for efficient reactions.

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comwikipedia.org In the context of this compound, these interconversions can be used to modify the molecule and introduce new functionalities. For example, the carbonate group can be targeted in nucleophilic substitution reactions to introduce a variety of substituents.

Mechanistic studies on palladium-catalyzed allylation reactions involving this compound have proposed the formation of a π-allyl alkoxy palladium complex as a key intermediate. cas.cn This complex is generated through the decarboxylation of an initial palladium complex and subsequently reacts with a nucleophile to yield the allylated product. cas.cn

Environmental Chemical Degradation Pathways of Cinnamyl Carbonates

Hydrolytic Degradation Mechanisms in Aquatic Chemical Systems

Hydrolysis is a significant abiotic degradation process for many organic compounds in aquatic environments. For cinnamyl ethyl carbonate, this process involves the cleavage of the ester bonds of the carbonate group by water. The carbonate functional group can undergo hydrolysis, and this reaction is typically catalyzed by either acid or base. In most natural aquatic systems, which have a pH range of 6 to 9, both neutral and base-catalyzed hydrolysis can be relevant.

The hydrolysis of an ethyl carbonate ester, such as this compound, would proceed via nucleophilic attack of a water molecule on the carbonyl carbon. This process leads to the formation of an unstable tetrahedral intermediate, which then breaks down to yield cinnamyl alcohol, ethanol, and carbonic acid. The carbonic acid will further dissociate into carbon dioxide and water. The rate of hydrolysis is highly dependent on the pH and temperature of the water. Generally, the hydrolysis of carbonate esters is significantly faster under basic conditions due to the increased concentration of the hydroxide (B78521) ion (OH-), a stronger nucleophile than water.

While specific experimental studies on the hydrolysis of this compound are not extensively documented in the reviewed literature, the general mechanism for carbonate ester hydrolysis is well-established. The expected primary degradation products from the complete hydrolysis of this compound are outlined in the table below.

| Initial Reactant | Hydrolysis Products |

| This compound | Cinnamyl Alcohol |

| Ethanol | |

| Carbonic Acid (--> CO2 + H2O) |

This table illustrates the theoretical products of hydrolytic cleavage of this compound based on general chemical principles of ester hydrolysis.

The presence of dissolved metal ions and organic matter in natural waters can also influence the rate of hydrolysis, although these effects are complex and compound-specific.

Photochemical Transformation and Photo-oxidation Processes

Photochemical degradation, or photolysis, is another critical pathway for the transformation of organic compounds in the environment, particularly in the upper layers of aquatic systems where sunlight can penetrate. Cinnamic acid derivatives are known to be photo-responsive. tandfonline.com The cinnamoyl group in this compound contains a carbon-carbon double bond conjugated with an aromatic ring, which can absorb ultraviolet (UV) radiation from sunlight.

Upon absorption of UV light, the molecule can undergo several photochemical transformations:

E-Z Photoisomerization: The trans (E) isomer of the cinnamate (B1238496) moiety can be converted to the cis (Z) isomer, and vice versa. This isomerization can alter the biological and physical properties of the compound. tandfonline.com

[2+2] Photocycloaddition: Two molecules of this compound can react with each other to form cyclobutane (B1203170) derivatives. This process is more likely to occur in solid states or at high concentrations but can also happen in solution. tandfonline.com

Photo-oxidation: The excited state of the molecule can react with molecular oxygen to generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂•⁻). researchgate.net These ROS can then lead to the oxidation of the cinnamyl group. For instance, studies on the related compound cinnamyl alcohol have shown that it can be oxidized to cinnamaldehyde (B126680) and further to cinnamic acid through pathways mediated by ROS. researchgate.net A similar oxidation cascade could be anticipated for this compound.

The efficiency of these photochemical processes is influenced by various environmental factors, including the intensity and wavelength of sunlight, the presence of photosensitizers (like dissolved organic matter), and quenchers in the water.

Chemical Characterization and Identification of Abiotic Degradation Products

The abiotic degradation of this compound is expected to produce a range of transformation products, depending on the dominant degradation pathway.

Based on the hydrolytic and photochemical mechanisms discussed, the following table summarizes the potential abiotic degradation products of this compound.

| Degradation Pathway | Potential Degradation Products | Chemical Formula |

| Hydrolysis | Cinnamyl Alcohol | C₉H₁₀O |

| Ethanol | C₂H₅OH | |

| Carbon Dioxide | CO₂ | |

| Photochemical Transformation | cis-Cinnamyl ethyl carbonate (isomer) | C₁₂H₁₄O₃ |

| Cyclobutane dimers | C₂₄H₂₈O₆ | |

| Cinnamaldehyde | C₉H₈O | |

| Cinnamic Acid | C₉H₈O₂ |

This interactive table outlines the likely degradation products formed from this compound through abiotic processes. The formation of these products is inferred from the degradation of structurally similar compounds.

The identification and quantification of these degradation products in environmental samples would require advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Such studies are essential to fully understand the environmental fate and potential ecological impact of this compound and its transformation products. The degradation of the parent compound does not always lead to detoxification; in some cases, the degradation products can be more persistent or toxic than the original substance. researchgate.net

Q & A

Q. What laboratory synthesis methods are effective for producing cinnamyl ethyl carbonate?

this compound can be synthesized via transesterification reactions between cinnamyl alcohol and ethyl carbonate derivatives. For example, graphitic carbon nitride catalysts (e.g., C3N4-6) have demonstrated efficacy in carboxymethylation reactions, achieving >90% conversion of cinnamyl alcohol with dimethyl carbonate under optimized conditions (Table 4, ). Adapting this method by substituting dimethyl carbonate with ethyl carbonate could yield the desired product. Alternatively, iridium-catalyzed allylic substitutions using ethyl cinnamyl carbonate as an electrophile (e.g., reactions with indoles or amines) provide enantioselective pathways, requiring precise control of catalyst loading (4–5 mol%) and solvent systems (THF or EtOH) .

Q. Which analytical techniques are most reliable for characterizing this compound structure and purity?

- 1H NMR : Identifies aromatic protons (δ 7.2–7.5 ppm), ethyl groups (δ 1.1–4.5 ppm), and allylic protons (δ 4.8–6.2 ppm) .

- UV-Vis Spectroscopy : Quantifies cinnamyl content via absorbance at 240–254 nm (calibrated with THF solutions) .

- FTIR : Detects carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches .

- Gas Chromatography (GC) : Monitors enzymatic hydrolysis by tracking ethyl cinnamate reduction using Carbowax 20 M columns (50 m × 0.2 mm) .

Advanced Research Questions

Q. How do electronic and steric factors influence regioselectivity in iridium-catalyzed reactions with this compound?

Branched-to-linear selectivity in allylic substitutions (e.g., N-allylation of indoles) is governed by:

- Electronic Effects : Electron-withdrawing substituents (e.g., CF₃) on the cinnamyl group enhance branched selectivity (up to 99:1) by stabilizing transition states through π-backbonding with the iridium catalyst .

- Ligand Design : Bulky phosphoramidite ligands favor enantioselectivity (99% ee) by restricting access to linear pathways .

- Solvent Systems : Polar solvents like EtOH improve yields (85–91%) compared to THF, likely due to enhanced nucleophile activation .

Q. What kinetic and thermodynamic strategies overcome equilibrium limitations in catalytic synthesis?

- Kinetic Analysis : Initial reaction rates (0.15–0.17 mmol/min·gcat) and time-resolved conversion profiles (Figure 6a, ) identify rate-limiting steps, such as nucleophile attack on the iridium-allyl intermediate .

- Thermodynamic Optimization : Elevating reaction temperatures (up to 90°C) and using basic catalysts (e.g., C3N4-6 with CO₂ TPD profiles showing weak basic sites) shift equilibrium toward product formation, achieving >90% conversion in 24 hours .

Q. How can enzymatic assays quantify cinnamyl esterase activity in this compound hydrolysis?

- GC-FID Protocol : Hydrolyze ethyl cinnamate with cinnamyl esterase and measure ester reduction over time. Calibration curves correlate conversion rates (e.g., 10% after 24 hours in blank experiments) with enzyme activity .

- Validation : Cross-reference results with standardized protocols (e.g., OIV methods) to ensure reproducibility .

Methodological Considerations

- Reactivity Ratios : For copolymer studies, apply Finneman-Ross and Kelen-Tüdös methods to low-conversion copolymerization data. For example, cinnamyl methacrylate-ethyl methacrylate systems showed r₁ = 0.142 and r₂ = 0.903, indicating random copolymer formation .

- Catalyst Recycling : Iridium complexes (e.g., cyclometalated Ir(I) bisphosphite) remain stable over multiple cycles, as confirmed by ³¹P NMR .

Data Contradictions and Gaps

- Synthesis Pathways : While graphitic carbon nitride catalysts are effective for carboxymethylation with dimethyl carbonate , direct evidence for ethyl carbonate adaptation is lacking.

- Enantioselectivity : Some iridium-catalyzed reactions show isomerization side products with electron-deficient cinnamyl carbonates, requiring mechanistic re-evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.